molecular formula C23H17F3N4O2 B11180683 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one

2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one

Cat. No.: B11180683
M. Wt: 438.4 g/mol
InChI Key: GUBFGKFWUHFYBG-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety, a trifluoromethoxyphenyl group, and a pyrido[4,3-D]pyrimidin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the use of a one-pot three-component synthesis involving the reaction of isocyanides, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines. This reaction is often promoted by DEAD (diethyl azodicarboxylate) as an oxidant .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as DEAD.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: DEAD (diethyl azodicarboxylate) is commonly used as an oxidant.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can lead to the formation of reduced tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities against various pathogens and is studied for its potential therapeutic applications.

    Medicine: It is investigated for its potential use in treating neurodegenerative disorders and other diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its combination of a trifluoromethoxyphenyl group and a pyrido[4,3-D]pyrimidin-5-one core

Properties

Molecular Formula

C23H17F3N4O2

Molecular Weight

438.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[4-(trifluoromethoxy)phenyl]pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C23H17F3N4O2/c24-23(25,26)32-18-7-5-17(6-8-18)30-12-10-20-19(21(30)31)13-27-22(28-20)29-11-9-15-3-1-2-4-16(15)14-29/h1-8,10,12-13H,9,11,14H2

InChI Key

GUBFGKFWUHFYBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)C=CN(C4=O)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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